An In-Depth Technical Guide to 3-Amino-1-(2-methylcyclohexyl)thiourea: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 3-Amino-1-(2-methylcyclohexyl)thiourea: Structure, Synthesis, and Potential Applications
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-(2-methylcyclohexyl)thiourea, a substituted aminothiourea derivative. While specific literature on this exact molecule is not publicly available, this document leverages established principles of organic chemistry and extensive knowledge of analogous thiourea compounds to detail its chemical structure, a proposed synthetic route, and methods for its purification and characterization. Furthermore, potential biological activities and applications are discussed based on the well-documented pharmacological properties of the broader class of aminothiourea derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel thiourea-based compounds for drug discovery and development.
Introduction to Substituted Thioureas
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a versatile building block in organic synthesis.[1] Its derivatives, formed by the substitution of one or more hydrogen atoms on its amino groups, exhibit a wide array of chemical properties and biological activities.[2] The thiourea moiety, characterized by the -NH-C(S)-NH- functional group, is a key structural feature in numerous pharmacologically active molecules. The ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors contributes to the diverse biological interactions of these compounds.[3] Substituted thioureas have garnered significant interest in medicinal chemistry due to their reported antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4] The specific nature and stereochemistry of the substituents play a crucial role in determining the compound's pharmacological profile.
Chemical Structure and Properties of 3-Amino-1-(2-methylcyclohexyl)thiourea
The chemical structure of 3-Amino-1-(2-methylcyclohexyl)thiourea is characterized by a thiourea backbone substituted with a 2-methylcyclohexyl group at the N1 position and an amino group at the N3 position. The presence of a chiral center in the 2-methylcyclohexyl ring implies that this compound can exist as different stereoisomers, which may exhibit distinct biological activities.
Key Structural Features:
-
Thiourea Core: The central C=S bond and adjacent nitrogen atoms are key to its chemical reactivity and biological interactions.
-
2-Methylcyclohexyl Group: This bulky, lipophilic group will influence the compound's solubility, membrane permeability, and steric interactions with biological targets.
-
Amino Group: The terminal amino group can participate in hydrogen bonding and may be a site for further chemical modification.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₈H₁₇N₃S |
| Molecular Weight | 187.31 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF, with low solubility in water. |
| CAS Number | 748776-62-7 |
Proposed Synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea
A reliable and widely used method for the synthesis of N,N'-disubstituted thioureas is the reaction of an isothiocyanate with an amine.[4] For the synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea, a plausible route involves the reaction of 2-methylcyclohexyl isothiocyanate with hydrazine.
Reaction Scheme:
Caption: Proposed synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea.
Experimental Protocol: Synthesis
Materials:
-
2-Methylcyclohexylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA)
-
Tosyl chloride
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate
Step 1: Synthesis of 2-Methylcyclohexyl isothiocyanate
A facile method for the preparation of isothiocyanates from primary amines involves the tosyl chloride mediated decomposition of dithiocarbamate salts generated in situ.[5]
-
Dissolve 2-methylcyclohexylamine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add carbon disulfide (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the mixture back to 0 °C and add tosyl chloride (1.1 eq.) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methylcyclohexyl isothiocyanate.
Step 2: Synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea
-
Dissolve the crude 2-methylcyclohexyl isothiocyanate (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).[6]
Characterization
The structure and purity of the synthesized 3-Amino-1-(2-methylcyclohexyl)thiourea can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[7]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-H protons of the thiourea and amino groups, as well as signals for the protons of the 2-methylcyclohexyl ring. The N-H protons typically appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl (C=S) carbon, typically in the range of 180-185 ppm.[8] Signals corresponding to the carbons of the 2-methylcyclohexyl group will also be present.
Predicted ¹H and ¹³C NMR Data:
| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C=S | - | 180 - 185 |
| N-H (Thiourea) | Broad singlet, 7.0 - 9.0 | - |
| N-H (Amino) | Broad singlet, 4.0 - 6.0 | - |
| CH (Cyclohexyl) | 1.0 - 2.0 (multiplets) | 25 - 55 |
| CH₂ (Cyclohexyl) | 1.0 - 2.0 (multiplets) | 25 - 40 |
| CH₃ (Methyl) | 0.8 - 1.2 (doublet) | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[9]
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3400 |
| C-H Stretch (sp³) | 2850 - 3000 |
| C=S Stretch | 1100 - 1300 |
| N-C-S Bending | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[10] For 3-Amino-1-(2-methylcyclohexyl)thiourea, the mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
Potential Biological Activities and Applications
While no specific biological data exists for 3-Amino-1-(2-methylcyclohexyl)thiourea, the broader class of aminothiourea derivatives has shown a wide range of pharmacological activities.
-
Antimicrobial Activity: Many thiourea derivatives exhibit significant antibacterial and antifungal properties.[2]
-
Anticancer Activity: Certain substituted thioureas have demonstrated cytotoxic effects against various cancer cell lines.[2]
-
Anti-inflammatory Activity: Some thiourea compounds have been investigated for their potential as anti-inflammatory agents.[2]
-
Antiviral Activity: The thiourea scaffold is present in some antiviral compounds.
The biological activity of 3-Amino-1-(2-methylcyclohexyl)thiourea would need to be determined through in vitro and in vivo screening assays. The presence of the lipophilic 2-methylcyclohexyl group may enhance its ability to cross cell membranes, potentially influencing its bioavailability and efficacy.
Caption: Workflow from synthesis to potential applications.
Safety and Handling
Thiourea and its derivatives should be handled with care. Thiourea itself is classified as harmful if swallowed and is suspected of causing cancer and damaging fertility.[11][12]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[13][14]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[15]
-
Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Conclusion
3-Amino-1-(2-methylcyclohexyl)thiourea represents an interesting, yet uncharacterized, member of the aminothiourea family. This guide has outlined a plausible synthetic route and standard characterization techniques based on established chemical principles. The diverse biological activities reported for analogous compounds suggest that this molecule could be a valuable candidate for further investigation in drug discovery programs. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and other novel thiourea derivatives.
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